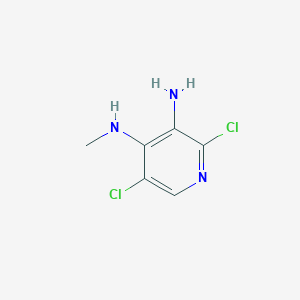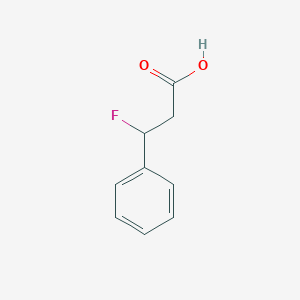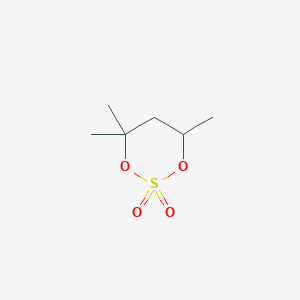
4,4,6-Trimethyl-1,3,2-dioxathiane 2,2-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,6-Trimethyl-1,3,2-dioxathiane 2,2-dioxide is an organic compound with the molecular formula C6H12O2S It is a heterocyclic compound containing sulfur and oxygen atoms in its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6-Trimethyl-1,3,2-dioxathiane 2,2-dioxide typically involves the reaction of 1,3-propanediol with sulfur dioxide and a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of microreactors can also enhance the safety and scalability of the production process. Industrial production methods focus on maintaining high purity and minimizing by-products through precise control of reaction parameters.
化学反応の分析
Types of Reactions
4,4,6-Trimethyl-1,3,2-dioxathiane 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiols or thioethers using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4,4,6-Trimethyl-1,3,2-dioxathiane 2,2-dioxide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 4,4,6-Trimethyl-1,3,2-dioxathiane 2,2-dioxide involves its interaction with molecular targets through its sulfur and oxygen atoms These interactions can lead to the formation of reactive intermediates, which can further react with other molecules
類似化合物との比較
Similar Compounds
4-Methyl-1,3,2-dioxathiolane 2,2-dioxide: Similar structure but with one less methyl group.
1,3,2-Dioxathiolane 2,2-dioxide: Lacks the additional methyl groups present in 4,4,6-Trimethyl-1,3,2-dioxathiane 2,2-dioxide.
2,4,6-Trimethyl-1,3,5-dioxathiane: Different ring structure with similar methyl substitutions.
Uniqueness
This compound is unique due to its specific ring structure and the presence of three methyl groups, which influence its chemical reactivity and potential applications. The combination of sulfur and oxygen atoms in the ring also contributes to its distinct properties compared to other similar compounds.
特性
分子式 |
C6H12O4S |
|---|---|
分子量 |
180.22 g/mol |
IUPAC名 |
4,4,6-trimethyl-1,3,2-dioxathiane 2,2-dioxide |
InChI |
InChI=1S/C6H12O4S/c1-5-4-6(2,3)10-11(7,8)9-5/h5H,4H2,1-3H3 |
InChIキー |
QKQPNAREGDVVLJ-UHFFFAOYSA-N |
正規SMILES |
CC1CC(OS(=O)(=O)O1)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 2-[4-(tert-butyldimethylsilyloxy)pyrazol-1-yl]acetate](/img/structure/B12966380.png)
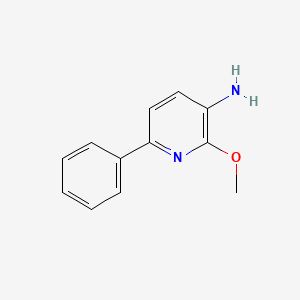
![tert-Butyl 8-hydroxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B12966387.png)

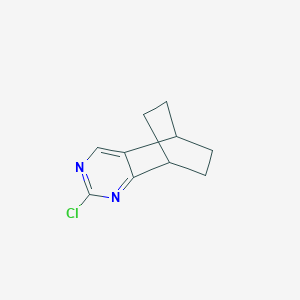
![2-(Trifluoromethyl)benzo[h]quinoline](/img/structure/B12966396.png)
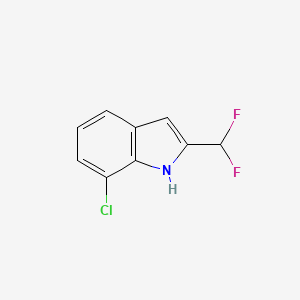
![(E)-(3aR,4S,9R,12aR,E)-11-Methyl-3-methylene-2,7-dioxo-3,3a,4,5,7,9,10,12a-octahydro-2H-6,9-(metheno)furo[2,3-f][1]oxacycloundecin-4-yl 2-methylbut-2-enoate](/img/structure/B12966400.png)
![tert-Butyl (3aR,7R,7aR)-7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B12966403.png)

